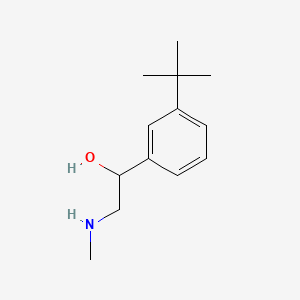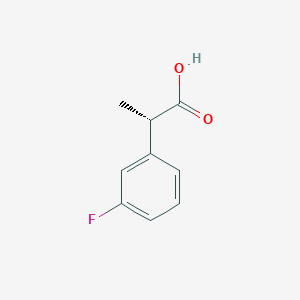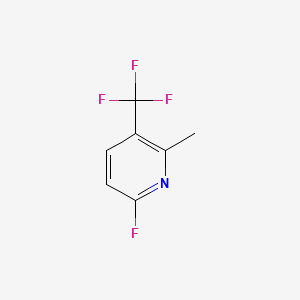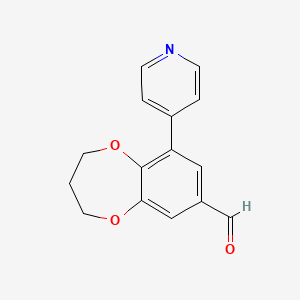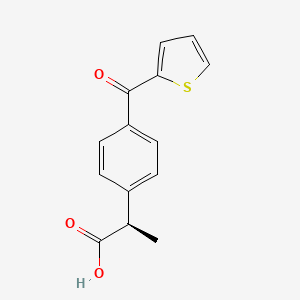
(R)-Suprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Suprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of propionic acid derivatives. It is the enantiomer of suprofen, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. This compound is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of pain and inflammation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Suprofen typically involves the resolution of racemic suprofen or the asymmetric synthesis of the ®-enantiomer. One common method is the resolution of racemic suprofen using chiral agents or chromatography techniques. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or starting materials to selectively produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Suprofen often involves large-scale resolution techniques or asymmetric synthesis methods. These processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
®-Suprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Suprofen can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-Suprofen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new analgesic and anti-inflammatory drugs.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of ®-Suprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, ®-Suprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar analgesic and anti-inflammatory properties.
Ketoprofen: A related compound with similar uses in the treatment of pain and inflammation.
Naproxen: Another NSAID with similar mechanisms of action and therapeutic effects.
Uniqueness
®-Suprofen is unique in its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other NSAIDs. This specificity can lead to differences in efficacy, safety, and side effect profiles.
Propiedades
Número CAS |
52780-13-9 |
|---|---|
Fórmula molecular |
C14H12O3S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
(2R)-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/t9-/m1/s1 |
Clave InChI |
MDKGKXOCJGEUJW-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
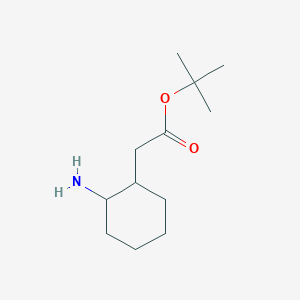

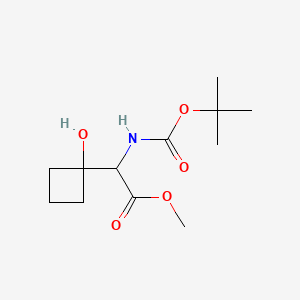
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)
